9,9-dihexyl-9H-fluoren-2-amine

Description

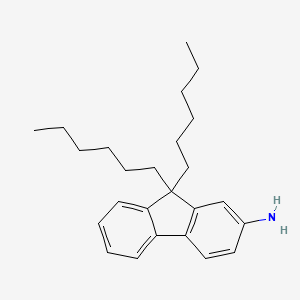

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,9-dihexylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCWHVDVMJTTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728864 | |

| Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132796-42-9 | |

| Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9,9-dihexyl-9H-fluoren-2-amine (CAS No. 1132796-42-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorene Scaffold in Modern Chemistry

The fluorene moiety, a polycyclic aromatic hydrocarbon, has garnered significant interest across various scientific disciplines, from materials science to medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an exceptional building block for functional molecules. The 9-position of the fluorene core can be readily functionalized, often with alkyl chains to enhance solubility, while the 2- and 7-positions are prime sites for introducing electronic donor or acceptor groups to tune the molecule's optoelectronic and biological properties. This guide provides a comprehensive technical overview of a key derivative, 9,9-dihexyl-9H-fluoren-2-amine, a valuable intermediate for the synthesis of advanced materials and potentially bioactive compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1132796-42-9 | [1][2] |

| Molecular Formula | C₂₅H₃₅N | [1] |

| Molecular Weight | 349.55 g/mol | [1] |

| Predicted Boiling Point | 497.3 ± 24.0 °C | [2] |

| Predicted Density | 0.981 ± 0.06 g/cm³ | [2] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the amine group onto a pre-functionalized 9,9-dihexylfluorene core. Two common and effective methods are the Buchwald-Hartwig amination of a halogenated precursor and the reduction of a nitro derivative.

Synthetic Pathway Overview

Figure 1: Synthetic strategies for this compound.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method is highly versatile and generally offers good yields and functional group tolerance.[5]

Step 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene

The precursor, 2-bromo-9,9-dihexyl-9H-fluorene, is synthesized via the alkylation of 2-bromofluorene.

Experimental Protocol:[6]

-

To a round-bottom flask, add 2-bromofluorene (1.0 equiv), 1-bromohexane (excess), and a phase-transfer catalyst such as tetrabutylammonium bromide.

-

Add a 50% aqueous solution of sodium hydroxide.

-

Stir the mixture vigorously at an elevated temperature (e.g., 80 °C) overnight.

-

After cooling, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-9,9-dihexyl-9H-fluorene as a white solid.[6]

Figure 2: Workflow for the synthesis of 2-bromo-9,9-dihexyl-9H-fluorene.

Step 2: Amination of 2-Bromo-9,9-dihexyl-9H-fluorene

Representative Experimental Protocol (Hypothetical):

-

In a glovebox, combine 2-bromo-9,9-dihexyl-9H-fluorene (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) in a Schlenk flask.

-

Add an ammonia source, such as benzophenone imine.

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

If using an imine, hydrolyze the intermediate with an acid to yield the primary amine.

-

Purify the crude product by column chromatography to obtain this compound.

Method 2: Reduction of a Nitro Intermediate

An alternative route involves the nitration of 9,9-dihexylfluorene followed by the reduction of the nitro group to an amine. This is a classic and reliable method for the synthesis of aromatic amines.

Step 1: Synthesis of 2-Nitro-9,9-dihexyl-9H-fluorene

This step would involve the nitration of 9,9-dihexylfluorene using a nitrating agent such as a mixture of nitric acid and sulfuric acid. Careful control of the reaction conditions is necessary to achieve mono-nitration at the 2-position.

Step 2: Reduction to this compound

The nitro group can be reduced to an amine using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine or hydrogen gas.[8]

Representative Experimental Protocol:[8]

-

Dissolve 2-nitro-9,9-dihexyl-9H-fluorene in a suitable solvent such as ethanol or tetrahydrofuran.

-

Add a catalytic amount of 10% Pd/C.

-

Add a hydrogen source, such as hydrazine hydrate, dropwise at an elevated temperature (e.g., 70 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from related compounds. For validation of a successful synthesis, the following characterization data would be essential.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the fluorene core, with distinct splitting patterns indicating their positions. The protons on the hexyl chains would appear as a series of multiplets in the upfield region. The amine protons would likely appear as a broad singlet.

¹³C NMR: The spectrum would display the expected number of signals for the carbon atoms in the aromatic fluorene core and the aliphatic hexyl chains. The carbon atom attached to the amine group would show a characteristic chemical shift.

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (349.55 g/mol ).

Applications in Research and Development

Fluorene derivatives, and specifically fluorene amines, are at the forefront of materials science and are being explored in medicinal chemistry.

Organic Electronics

The electron-donating nature of the amine group makes this compound and its derivatives excellent candidates for hole-transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[9][10] The fluorene core provides good thermal stability and a high glass transition temperature, while the hexyl chains ensure good solubility for solution-based processing.[11] The amine functionality facilitates efficient hole injection and transport, contributing to improved device performance.[12]

Figure 3: Role of a fluorene amine as a hole-transporting layer in an OLED.

Drug Development

The fluorene scaffold is present in several approved drugs and is a privileged structure in medicinal chemistry. Fluorene derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14] The amine group on the fluorene core provides a handle for further chemical modifications to synthesize a library of compounds for biological screening. For instance, fluorene derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.[13][15]

Conclusion

This compound is a key chemical intermediate with significant potential in the development of advanced materials for organic electronics and as a scaffold for the discovery of new therapeutic agents. Its synthesis, while requiring multi-step procedures, utilizes well-established and robust chemical transformations. The combination of a rigid, electronically active fluorene core, solubilizing hexyl chains, and a versatile amine functional group makes this compound a valuable tool for researchers and scientists in both academic and industrial settings.

References

- 1. 2-AMino-9,9-dihexylfluorene CAS#: 1132796-42-9 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 8. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Absorption and photovoltaic properties of organic solar cell sensitizers containing fluorene unit as conjunction bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. Hole transport in Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] and high-efficiency polymer solar cells from its blends with PCBM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

A Technical Guide to 9,9-dihexyl-9H-fluoren-2-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 9,9-dihexyl-9H-fluoren-2-amine, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core properties, outlines a robust synthetic pathway with mechanistic insights, and explores its significant applications.

Introduction: The Fluorene Scaffold

The fluorene moiety is a privileged tricyclic aromatic hydrocarbon that has become a cornerstone in the development of advanced functional materials and bioactive compounds. Its rigid, planar structure and rich electron system give rise to unique photophysical properties, making it an ideal building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent chemosensors.[1][2][3] The addition of alkyl chains at the C9 position, as seen in this compound, is a critical design choice that enhances solubility and processability without significantly disrupting the electronic conjugation of the core.[4] This guide focuses specifically on the 2-amino derivative, a versatile precursor for creating highly functionalized molecules.

Core Molecular Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental physicochemical properties. These data points are critical for reaction planning, material formulation, and analytical characterization.

Chemical Identity and Structure

This compound is characterized by a fluorene core functionalized with two hexyl chains at the C9 position and an amine group at the C2 position. This specific arrangement of functional groups dictates its solubility, reactivity, and electronic characteristics.

Physicochemical Data

The essential quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 349.55 g/mol | [5][6] |

| Exact Mass | 349.27700 Da | [5] |

| Molecular Formula | C₂₅H₃₅N | [5][6] |

| CAS Number | 1132796-42-9 | [5] |

| Density (Predicted) | 0.981 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 497.3 ± 24.0 °C | [5] |

| XLogP3 | 8.1 | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through a logical, multi-step sequence common in aromatic chemistry. The following protocol is a generalized yet robust pathway designed for scalability and purity, incorporating self-validating checkpoints for process integrity.

Synthetic Workflow Overview

The overall synthetic strategy involves three primary transformations: dialkylation of the fluorene core, electrophilic nitration at the electron-rich C2 position, and subsequent reduction of the nitro group to the target primary amine.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 9,9-dihexyl-9H-fluorene

-

Rationale: The acidic protons at the C9 position of fluorene are readily removed by a strong base. A phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous base and the organic-soluble fluorene and alkyl halide.

-

Procedure: a. To a round-bottom flask, add 9H-fluorene, toluene, and a PTC (e.g., tetrabutylammonium bromide). b. Add a 50% aqueous solution of sodium hydroxide. The mixture will be biphasic. c. Heat the mixture to 60-70 °C with vigorous stirring. d. Add 1-bromohexane dropwise over 1 hour. The exotherm should be carefully controlled. e. Maintain the reaction at temperature for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material. f. Cool the reaction, dilute with water, and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9,9-dihexyl-9H-fluorene.

Step 2: Synthesis of 2-nitro-9,9-dihexyl-9H-fluorene

-

Rationale: The fluorene ring is activated towards electrophilic aromatic substitution. Nitration occurs preferentially at the C2 and C7 positions. By controlling stoichiometry, the mono-nitrated product can be favored.

-

Procedure: a. Dissolve the crude product from Step 1 in glacial acetic acid and cool the flask in an ice bath to 0-5 °C. b. Slowly add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C. c. Stir the reaction at low temperature for 2-3 hours. Monitor progress by TLC. d. Upon completion, slowly pour the reaction mixture over crushed ice. e. The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with cold ethanol. f. The resulting yellow solid is the crude 2-nitro derivative.

Step 3: Synthesis of this compound

-

Rationale: The nitro group is a versatile precursor to an amine via reduction. Tin(II) chloride in acidic media is a classic and effective method for this transformation.

-

Procedure: a. Suspend the crude nitro compound in ethanol in a round-bottom flask. b. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). c. Add concentrated hydrochloric acid and heat the mixture to reflux (approx. 80 °C) for 3-4 hours. d. Cool the reaction mixture and neutralize it by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). e. Extract the product with an organic solvent like ethyl acetate or dichloromethane. f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

Purification and Characterization (Self-Validation)

-

Purification: The crude final product should be purified using flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective at separating the desired product from non-polar impurities and polar baseline materials.

-

Characterization (Validation):

-

¹H and ¹³C NMR: To confirm the chemical structure, identify the number and environment of protons and carbons, and verify the successful transformations (e.g., disappearance of the nitro-aromatic signals and appearance of the amine protons).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound, matching the value of 349.55 g/mol .[5][6]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally achieving >98% for use in sensitive applications.

-

Applications in Research and Development

The unique combination of a fluorescent core, solubilizing chains, and a reactive amine handle makes this compound a valuable platform molecule.

Caption: Key application pathways for this compound.

Organic Electronics

The primary application of this compound is as an intermediate or monomer for organic electronic materials.[5] The amine group can be used as a nucleophile or as a site for coupling reactions (e.g., Buchwald-Hartwig amination) to build larger conjugated systems.[7] These resulting polymers or oligomers often serve as hole-transport layers or emissive layers in OLEDs and PLEDs, where the fluorene core provides blue emission and good charge-carrier mobility.[2]

Medicinal Chemistry and Drug Development

While less common, the fluorene scaffold is explored in medicinal chemistry. The amine handle on this compound allows for its incorporation into larger molecules via amide bond formation or reductive amination. Symmetrical fluorene derivatives have been investigated for their in-vitro cytotoxic and antioxidant activities, suggesting that this class of compounds can serve as a template for developing novel therapeutic agents.

Fluorescent Chemosensors

The inherent fluorescence of the fluorene core can be modulated by substituents at the C2 position. The amine group can be functionalized with specific recognition units (e.g., crown ethers, calixarenes) to create chemosensors. Binding of a target analyte (like a metal ion) to the recognition unit can alter the electronic properties of the fluorene system, leading to a detectable change in fluorescence intensity or wavelength ("turn-on" or "turn-off" sensing).[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[5][8] Avoid the formation of dust and aerosols.[8]

-

First Aid:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials and foodstuff containers.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][10]

Conclusion

This compound, with a molecular weight of 349.55 g/mol , is more than just a chemical compound; it is a versatile molecular tool.[5][6] Its strategic design—combining a rigid, fluorescent core with solubilizing alkyl chains and a reactive amine handle—makes it an invaluable precursor for advanced applications. From next-generation electronic displays to novel therapeutic scaffolds, its potential is unlocked through a firm grasp of its properties, synthesis, and safe handling, as detailed in this guide.

References

- 1. 9,9-二己基-2,7-二溴芴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 9,9-dihexyl-9H-fluoren-2-amine: Synthesis, Characterization, and Applications in Organic Electronics

This technical guide provides a comprehensive overview of 9,9-dihexyl-9H-fluoren-2-amine, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering in-depth insights into its synthesis, structural characterization, physicochemical properties, and applications, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).

Introduction: The Significance of Fluorene Derivatives in Organic Electronics

The fluorene moiety, a rigid and planar biphenyl system, has emerged as a cornerstone in the design of high-performance organic semiconductors. Its inherent thermal and chemical stability, coupled with high photoluminescence efficiency, makes it an attractive scaffold for a variety of optoelectronic applications.[1] The introduction of alkyl chains at the C9 position, as seen in this compound, enhances solubility and processability, crucial for the fabrication of thin-film devices.[2] Furthermore, the strategic placement of functional groups, such as the amine group at the C2 position, allows for the fine-tuning of the molecule's electronic properties, enabling its use as a hole-transporting material or an emissive component in OLEDs.[3][4]

This guide will delve into the critical aspects of this compound, providing a foundational understanding for its utilization in next-generation organic electronic devices.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a multi-step process, culminating in a palladium-catalyzed cross-coupling reaction. A logical and commonly employed synthetic route is outlined below.

Synthesis of the Precursor: 2-Bromo-9,9-dihexyl-9H-fluorene

The journey to the target amine begins with the commercially available 2-bromofluorene. The acidic protons at the C9 position are first deprotonated using a strong base, followed by alkylation with 1-bromohexane to introduce the solubility-enhancing hexyl chains.

Diagram 1: Synthesis of the 2-bromo-9,9-dihexyl-9H-fluorene precursor.

Experimental Protocol: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene

-

Reaction Setup: To a solution of 2-bromofluorene in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation of the C9 position.

-

Alkylation: Add 1-bromohexane dropwise to the reaction mixture and allow it to stir at room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 2-bromo-9,9-dihexyl-9H-fluorene as a white to off-white solid.

Buchwald-Hartwig Amination: Formation of the C-N Bond

The final step in the synthesis of this compound involves the formation of the crucial carbon-nitrogen bond. The Buchwald-Hartwig amination is the method of choice for this transformation, offering high yields and broad functional group tolerance.[5][6] This palladium-catalyzed cross-coupling reaction pairs the aryl bromide precursor with an ammonia equivalent.[7][8]

Diagram 2: Buchwald-Hartwig amination for the synthesis of the target amine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-9,9-dihexyl-9H-fluorene, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in an anhydrous solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by thin-layer chromatography or gas chromatography-mass spectrometry.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Structural Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the fluorene core (typically in the range of 7.0-7.8 ppm), a broad singlet for the amine protons (NH₂), and aliphatic protons of the hexyl chains (multiplets between 0.8-2.0 ppm). The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | Aromatic carbons of the fluorene backbone (in the region of 110-155 ppm), the carbon attached to the amine group (C2), and aliphatic carbons of the hexyl chains (typically between 14-40 ppm). |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₂₅H₃₅N. |

| FT-IR Spectroscopy | Characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |

Note: Precise chemical shifts in NMR spectra can be predicted with high accuracy using computational methods like Density Functional Theory (DFT).[9][10][11]

Physicochemical Properties

The electronic and optical properties of this compound are pivotal to its performance in organic electronic devices.

Photophysical Properties

The introduction of the electron-donating amine group at the C2 position influences the photophysical properties of the fluorene core.

| Property | Expected Range/Characteristics |

| UV-Vis Absorption (λmax) | Typically in the range of 300-350 nm, corresponding to π-π* transitions of the conjugated fluorene system.[12] The presence of the amine group may cause a slight red-shift compared to the unsubstituted fluorene. |

| Photoluminescence (PL) Emission | Emission in the blue to blue-green region of the spectrum, characteristic of fluorene derivatives. |

| Photoluminescence Quantum Yield (PLQY) | Generally high for fluorene-based molecules, indicating efficient light emission. |

Electrochemical Properties and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining charge injection and transport properties. These are typically determined using cyclic voltammetry.[13][14][15]

Diagram 3: Energy level diagram illustrating the role of HOMO and LUMO in charge injection.

| Property | Expected Value (vs. Vacuum) | Significance |

| HOMO Level | -5.2 to -5.6 eV | The electron-donating amine group raises the HOMO level, facilitating hole injection from the anode.[5] |

| LUMO Level | -2.0 to -2.4 eV | The LUMO level is primarily determined by the fluorene core and influences electron affinity. |

| Electrochemical Band Gap | 2.8 to 3.2 eV | The difference between HOMO and LUMO levels, which correlates with the optical band gap and determines the color of emission. |

Applications in Organic Light-Emitting Diodes (OLEDs)

The favorable electronic properties of this compound make it a prime candidate for use in OLEDs, particularly as a hole-transporting material (HTM).[4][16]

Role as a Hole-Transporting Material

In a typical multilayer OLED architecture, the HTL facilitates the efficient transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The high HOMO level of this compound reduces the energy barrier for hole injection from common anodes like indium tin oxide (ITO), leading to improved device performance.[3][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 9,9-dihexyl-9H-fluoren-2-amine

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9,9-dihexyl-9H-fluoren-2-amine. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. While experimentally obtained spectra for this specific compound are not widely published, this guide offers a detailed prediction and interpretation based on established NMR principles and spectral data from closely related fluorene derivatives.

Introduction: The Significance of NMR in Characterizing Fluorene Derivatives

Fluorene and its derivatives are a critical class of compounds in materials science, particularly for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. The electronic and photophysical properties of these materials are highly dependent on their molecular structure. This compound, with its electron-donating amino group and solubilizing hexyl chains, is a key building block for advanced organic materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing insights into the carbon skeleton of the molecule.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the two hexyl chains. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituents.

Aromatic Region (δ 7.0 - 8.0 ppm)

The fluorene core presents a complex aromatic region. The introduction of the amino group at the C2 position breaks the symmetry of the fluorene system, leading to seven distinct aromatic proton signals. The electron-donating nature of the amino group will cause a noticeable upfield shift (to lower ppm values) for the protons on the same aromatic ring, particularly those in the ortho and para positions (H1, H3).

Amino Group Protons (δ ~3.5 - 4.5 ppm)

The protons of the primary amine (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Aliphatic Region (δ 0.5 - 2.0 ppm)

The two hexyl chains at the C9 position will give rise to a series of signals in the upfield region of the spectrum. The methylene group adjacent to the fluorene core (α-CH₂) will be the most downfield of the aliphatic protons due to the influence of the aromatic ring system. The terminal methyl group (ω-CH₃) will be the most upfield signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 7.0 - 7.8 | Multiplets | 7H |

| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |

| α-CH₂ | 1.9 - 2.1 | Multiplet | 4H |

| β, γ, δ, ε-CH₂ | 1.0 - 1.4 | Multiplets | 16H |

| ω-CH₃ | 0.8 - 0.9 | Triplet | 6H |

The predictions for the aromatic region are based on the known spectra of 2-aminofluorene and substituted 9,9-dihexylfluorenes[1][2]. The aliphatic region is predicted based on data for various 9,9-dihexylfluorene derivatives[2].

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide a detailed map of the carbon framework. Due to the asymmetry introduced by the amino group, all carbons of the fluorene core are expected to be chemically non-equivalent, resulting in 13 distinct aromatic carbon signals.

Aromatic Region (δ 110 - 155 ppm)

The aromatic region will show signals for both protonated and quaternary carbons. The carbon atom directly attached to the amino group (C2) will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The quaternary carbons of the fluorene core, particularly C9 and the bridgehead carbons, will have distinct chemical shifts.

Aliphatic Region (δ 14 - 56 ppm)

The aliphatic region will display six signals corresponding to the six unique carbon atoms of the hexyl chains. The benzylic carbon (C9) will be a key quaternary signal in this region. The chemical shifts of the hexyl chain carbons will follow a predictable pattern, with the terminal methyl carbon being the most upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 155 |

| Aromatic C-NH₂ | ~145 |

| Aromatic CH | 110 - 130 |

| C9 | ~55 |

| α-CH₂ | ~40 |

| β, γ, δ-CH₂ | 22 - 32 |

| ε-CH₂ | ~22 |

| ω-CH₃ | ~14 |

These predictions are derived from the analysis of ¹³C NMR data for 2-aminofluorene and various 9,9-dihexylfluorene derivatives[3][4].

Molecular Structure and NMR Assignment

To facilitate the discussion of NMR assignments, the following diagram illustrates the molecular structure of this compound with a systematic numbering scheme.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not already contain it.

2. Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic rings and the hexyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

-

3. Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

Analyze the 2D NMR spectra to confirm the assignments made from the 1D spectra.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for a novel organic compound like this compound.

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in materials science. By leveraging spectral data from analogous compounds and applying fundamental NMR principles, we have established a robust framework for the interpretation of its spectra. The provided experimental protocol and workflow offer a comprehensive approach for researchers to obtain and analyze high-quality NMR data for this and similar fluorene derivatives, ensuring accurate structural characterization and advancing the development of novel organic materials.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Fluorene Compounds

Introduction

Fluorene, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, has emerged as a cornerstone in the field of organic electronics.[1][2] Its rigid, planar biphenyl structure, bridged by a methylene group at the C9 position, provides a robust and highly fluorescent core. This scaffold boasts high photoluminescence quantum yields, excellent thermal stability, and versatile charge transport characteristics, making it an ideal building block for materials in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4][5]

The true power of fluorene lies in its exceptional tunability. The electronic and photophysical properties of the fluorene core can be precisely engineered through chemical substitution at its key positions. By strategically attaching different functional groups, researchers can manipulate the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—thereby controlling the material's band gap, charge injection/transport capabilities, and emission color.[6][7]

This technical guide provides a comprehensive exploration of the electronic properties of substituted fluorene compounds. Moving beyond a mere listing of facts, this document delves into the fundamental structure-property relationships that govern their behavior. It offers field-proven insights into the causality behind experimental choices and presents detailed, self-validating protocols for the characterization of these advanced materials. Our objective is to equip researchers and developers with the foundational knowledge and practical methodologies required to design and synthesize next-generation fluorene derivatives with tailored electronic properties for advanced applications.

Chapter 1: The Fluorene Core: A Versatile Electronic Scaffold

Molecular Structure and Key Substitution Positions

The foundational fluorene molecule is a three-ring system where two benzene rings are fused to a central five-membered ring.[4] This structure is nearly planar, which promotes π-electron delocalization across the molecule—a critical feature for efficient charge transport. The versatility of fluorene chemistry stems from the ability to functionalize three key positions:

-

C2 and C7 Positions: Located on the outer benzene rings, these positions are the primary sites for extending the π-conjugation of the molecule. Symmetrical substitution at C2 and C7 is a common strategy to modulate the HOMO/LUMO energy levels and, consequently, the band gap.[3]

-

C9 Position: The methylene bridge of the fluorene core is highly acidic (pKa ≈ 22.6 in DMSO), making it straightforward to deprotonate and substitute.[8] Introducing bulky alkyl chains (e.g., di-n-octylfluorene) at this position is crucial for improving the solubility of the resulting polymers and preventing intermolecular aggregation, which can otherwise quench fluorescence and hinder device performance.[1]

Chapter 2: Tailoring Electronic Properties: Structure-Property Relationships

The defining principle in designing fluorene-based materials is the predictable relationship between chemical structure and electronic properties. By judiciously selecting substituents, one can fine-tune the material's performance characteristics.

The Role of Electron-Donating and Electron-Withdrawing Groups

The nature of the substituent attached to the fluorene core dictates its effect on the frontier molecular orbitals.

-

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amine (-NR₂) groups donate electron density to the π-conjugated system. This primarily raises the energy of the HOMO level with a less pronounced effect on the LUMO. The overall result is a decrease in the HOMO-LUMO gap.[6][7]

-

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or carbonyl (=O), as seen in fluorenone, pull electron density from the π-system.[2] This has the primary effect of lowering the energy of the LUMO level, while also lowering the HOMO. This modification generally leads to an increase in electron affinity and can facilitate electron transport.[9]

This donor-acceptor (D-A) approach is a powerful strategy. For instance, creating copolymers that alternate fluorene units (donors) with electron-deficient units like benzothiadiazole (BT) can create materials with high electron affinity and preferential electron-transporting properties.[10]

Impact on Electronic Band Gap

The HOMO-LUMO gap (Eg) is a critical parameter that determines the optical and electronic properties of the material.

-

Electrochemical Gap: Determined from the difference between the first oxidation and reduction potentials.

-

Optical Gap: Determined from the onset of absorption in the UV-Vis spectrum, representing the energy required for a π–π* electronic transition.[3]

As a general trend, increasing the electron-donating character of substituents decreases the band gap. Similarly, extending the π-conjugation, for example by adding aromatic rings at the C2 and C7 positions, also tends to decrease the band gap by raising the HOMO and lowering the LUMO levels.[6]

Chapter 3: Characterization of Electronic Properties: A Methodological Overview

A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough characterization of substituted fluorene compounds.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox behavior of a molecule and estimating its HOMO and LUMO energy levels.[11] The experiment involves scanning the potential of an electrode and measuring the resulting current.

-

Preparation:

-

Prepare a ~1 mM solution of the fluorene compound in a suitable degassed solvent (e.g., anhydrous acetonitrile or dichloromethane).[12]

-

Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to ensure conductivity.

-

Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).[11]

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 10-15 minutes prior to the experiment to prevent interference from oxygen reduction.[11]

-

-

Calibration:

-

Measurement:

-

Scan the potential to measure the first oxidation potential (E_ox) and the first reduction potential (E_red) of the fluorene compound. The onsets of the oxidation and reduction peaks are used for the calculation.

-

-

Calculation:

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas:[14]

-

E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = - [E_onset,red (vs Fc/Fc⁺) + 4.8]

-

-

Where E_onset,ox and E_onset,red are the onset potentials for oxidation and reduction, respectively, relative to the Fc/Fc⁺ standard.[13]

-

Spectroscopic Characterization: UV-Vis and Photoluminescence (PL)

UV-Visible absorption spectroscopy measures the electronic transitions within the molecule, primarily the π–π* transition corresponding to the HOMO-LUMO gap. Photoluminescence spectroscopy measures the emission of light from the molecule after excitation.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., THF, toluene) or prepare a thin film by spin-coating or drop-casting a solution onto a quartz substrate.

-

Measurement: Record the UV-Vis absorption spectrum.

-

Analysis (Tauc Plot Method): The optical band gap (E_g) can be determined by constructing a Tauc plot.[15][16]

-

The relationship between the absorption coefficient (α), photon energy (hν), and the band gap (E_g) is given by the Tauc relation: (αhν)¹/ⁿ = A(hν - E_g)

-

For direct allowed transitions, common in many organic semiconductors, n = 1/2. The equation becomes: (αhν)² = A(hν - E_g) .[16]

-

Plot (αhν)² on the y-axis versus photon energy (hν) on the x-axis.

-

Extrapolate the linear portion of the curve to the x-axis (where (αhν)² = 0). The x-intercept gives the value of the optical band gap, E_g.[16][17]

-

Computational Modeling: Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting the electronic properties of molecules before they are synthesized.[18][19] By solving the Kohn-Sham equations, DFT can provide accurate estimations of molecular geometries, FMO energies, and absorption spectra.[20]

-

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p).[21][22]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).[22]

-

Single-Point Energy Calculation: A more accurate calculation of the electronic energy and molecular orbitals (HOMO, LUMO) is performed on the optimized geometry, often with a higher level of theory.

-

Excited State Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states, which allows for the prediction of the UV-Vis absorption spectrum.[21]

Chapter 4: Charge Transport in Substituted Fluorene Systems

For applications in OFETs and OLEDs, the ability of a material to transport charge carriers (holes and electrons) is paramount. The charge carrier mobility (µ) is a key performance metric.

-

Hole Mobility (µ_h): Efficient hole transport is associated with well-ordered molecular packing and good overlap between the HOMO levels of adjacent molecules. P-type materials, rich in electron-donating groups, are designed to facilitate hole transport.

-

Electron Mobility (µ_e): Efficient electron transport requires good overlap between LUMO levels. N-type materials, incorporating electron-withdrawing groups to lower the LUMO energy, are designed for this purpose.[23]

Copolymerization is a key strategy to enhance and balance charge transport. For example, diblock copolymers consisting of polyfluorene and polystyrene have been shown to exhibit higher electron mobility than the PFO homopolymer due to increased crystallinity.[17] Similarly, fluorene-benzothiadiazole copolymers can exhibit strong electron transport, with mobilities on the order of 10⁻³ cm²/(V·s).[24][25]

Table 1: Electronic Properties of Selected Substituted Fluorene Derivatives

| Compound/Polymer | Substituent(s) / Co-monomer | HOMO (eV) | LUMO (eV) | Eg (eV) | Mobility (µ) [cm²/Vs] | Application |

| PFO | 9,9-di-n-octyl | -5.80 | -2.12 | 3.68 | µ_h ~ 10⁻⁴ - 10⁻³ | Blue OLED[3] |

| F8BT | 9,9-dioctylfluorene-co-benzothiadiazole | -5.90 | -3.30 | 2.60 | µ_e ~ 10⁻³ | Green OLED[10] |

| Cyanofluorene-PhCz | Cyano (EWG), Phenylcarbazole (EDG) | -5.86 | -2.69 | 3.17 | Bipolar Host | Green PhOLED[26] |

| Dicyanovinylene-fluorene | Dicyanovinylene (EWG), Octylthiophene | -5.60 | -3.50 | 2.10 | µ_e = 0.0055 | n-channel OFET[6] |

| Fluorenone-Thiophene | Fluorenone (EWG), Alkylated Thiophene | -5.40 | -3.30 | 2.10 | µ_h = 0.02 | p-channel OFET[6] |

Note: Values are approximate and can vary based on measurement conditions and calculation methods.

Chapter 5: Applications in Organic Electronic Devices

The ability to tune the electronic properties of fluorene derivatives has led to their widespread use in various organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are prized for their high fluorescence efficiency, particularly in the blue region of the spectrum, which remains a challenge for other material classes.[3] They are used as emissive materials, host materials for phosphorescent dopants, and charge-transporting layers.[5][26]

-

Organic Field-Effect Transistors (OFETs): By incorporating appropriate donor or acceptor moieties, fluorene-based materials can be designed as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors for the active channel in OFETs.[6]

-

Organic Photovoltaics (OPVs): In solar cells, fluorene derivatives are used as both electron donor and electron acceptor materials.[27][28] Their broad absorption and tunable energy levels allow for efficient light harvesting and charge separation at the donor-acceptor interface. Fluorene-core-based non-fullerene acceptors have enabled power conversion efficiencies exceeding 10%.[29]

Conclusion

Substituted fluorene compounds represent a remarkably versatile and powerful class of materials for organic electronics. The predictable and tunable nature of their structure-property relationships provides a clear roadmap for rational molecular design. Through the strategic application of electron-donating and electron-withdrawing substituents, researchers can precisely control the frontier molecular orbital energies, band gap, and charge transport characteristics to meet the specific demands of a target application.

The continued advancement in this field will rely on the synergistic use of sophisticated synthesis, robust characterization protocols as outlined in this guide, and predictive computational modeling. Future challenges include further improving the stability and lifetime of blue-emitting OLEDs, increasing the efficiency of fluorene-based solar cells, and developing high-performance, air-stable n-type materials for complementary logic circuits. The foundational principles and methodologies discussed herein provide a solid platform from which to address these challenges and unlock the full potential of fluorene-based materials in next-generation electronics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Property Relationship for Three-Photon Absorbing Fluorene Derivatives: A Systematic Study [opg.optica.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Tauc plot - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. learningbreeze.com [learningbreeze.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Polyfluorene–poly(ethylene oxide) diblock copolymers: synthesis and electron transport behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell - Arabian Journal of Chemistry [arabjchem.org]

- 29. A fluorene-core-based electron acceptor for fullerene-free BHJ organic solar cells—towards power conversion efficiencies over 10% - Chemical Communications (RSC Publishing) [pubs.rsc.org]

thermal stability of 9,9-dihexyl-9H-fluoren-2-amine

An In-Depth Technical Guide to the Thermal Stability of 9,9-dihexyl-9H-fluoren-2-amine

Authored by: A Senior Application Scientist

Foreword

In the landscape of advanced materials, particularly within organic electronics and photovoltaics, the long-term operational stability of components is paramount.[1][2][3] The fluorene scaffold, with its rigid, planar structure and high charge carrier mobility, has emerged as a privileged building block for novel organic semiconductors.[4][5] The functionalization of the fluorene core, such as the introduction of dialkyl chains at the C9 position and amine moieties, allows for the fine-tuning of its electronic and physical properties. This guide focuses on a key derivative, this compound, and provides a comprehensive technical overview of its thermal stability. For researchers, scientists, and drug development professionals, understanding the thermal limits of this molecule is critical for predicting its performance, lifetime, and processing parameters in various applications.

This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and a framework for the self-validating assessment of thermal properties. Every claim is substantiated with citations to authoritative sources, ensuring a foundation of trust and scientific integrity.

Introduction to this compound and the Imperative of Thermal Stability

This compound belongs to a class of fluorene derivatives that are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The two hexyl chains at the 9-position enhance solubility in organic solvents, facilitating solution-based processing for the fabrication of thin films.[2][3] The amine group at the 2-position acts as an electron-donating moiety, influencing the molecule's optoelectronic properties.

The thermal stability of this compound is a critical parameter that dictates its suitability for real-world applications. Manufacturing processes for electronic devices often involve heating steps for solvent removal or film annealing. Furthermore, the operational lifetime of a device can be limited by the thermal degradation of its organic components. Therefore, a thorough understanding of the thermal decomposition temperature and phase behavior of this compound is essential for materials design and device engineering.

While specific thermal analysis data for this compound is not extensively published, valuable insights can be drawn from closely related structures. For instance, chromophores based on the analogous 9,9-dimethyl-9H-fluoren-2-amine have demonstrated excellent thermal stability, with decomposition onset temperatures exceeding 325 °C.[6] This suggests that the fluorene-amine core is inherently robust. The presence of the longer hexyl chains in the target molecule may slightly influence its thermal behavior, a point that will be explored in the subsequent sections.

Core Analytical Techniques for Assessing Thermal Stability

The two primary techniques for evaluating the thermal stability of organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] These methods provide complementary information about mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the decomposition temperature, identifying the presence of residual solvents or volatiles, and assessing the overall thermal stability of a material.

Experimental Protocol: TGA of this compound

-

Sample Preparation: A small amount of the high-purity solid sample (typically 3-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

A linear heating rate is applied, typically 10 °C/min.

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature.

The following diagram illustrates the generalized workflow for a TGA experiment.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[8][9] It is used to determine key thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).[7] For a crystalline organic solid like this compound, the melting point is a critical indicator of purity and can also provide insights into its processing window.

Experimental Protocol: DSC of this compound

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A heat-cool-heat cycle is often employed to erase the thermal history of the sample.

-

First Heat: Heat from ambient temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

-

Second Heat: Heat the sample again at 10 °C/min to the upper temperature limit.

-

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the DSC thermogram.

The following diagram illustrates a typical heat-cool-heat cycle in a DSC experiment.

Caption: A typical heat-cool-heat cycle in a DSC experiment.

Expected Thermal Properties and Discussion

Based on the analysis of analogous compounds and general principles of organic chemistry, we can predict the likely thermal behavior of this compound.

| Property | Expected Value/Range | Rationale and Discussion |

| Melting Point (Tm) | 60-100 °C | The melting point of 2,7-dibromo-9,9-dihexylfluorene is reported as 67-71 °C.[10][11] The presence of the amine group may slightly alter this due to changes in intermolecular interactions, but a similar range is expected. |

| Decomposition Temperature (Td) | > 300 °C | As previously mentioned, 9,9-dimethyl-9H-fluoren-2-amine derivatives show decomposition temperatures above 325 °C.[6] The robust, aromatic fluorene core is the primary contributor to this high thermal stability. The C-N bond of the amine and the C-C bonds of the hexyl chains are the most likely points of initial thermal cleavage. |

Potential Thermal Decomposition Pathways

The thermal degradation of aromatic amines can be complex.[12][13][14] For this compound, decomposition is likely to initiate at the weakest bonds. Potential pathways include:

-

Cleavage of the Hexyl Chains: The aliphatic C-C and C-H bonds in the hexyl groups are generally weaker than the bonds within the aromatic core. Scission of these chains could occur at elevated temperatures.

-

C-N Bond Scission: The bond connecting the amine group to the fluorene ring could also be a point of initial degradation.

-

Ring Opening/Fragmentation: At very high temperatures, the stable fluorene ring system will eventually fragment.

The following diagram provides a conceptual illustration of potential decomposition sites.

Caption: Conceptual diagram of potential thermal degradation sites.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the . While specific experimental data for this compound is not yet widely available, a robust analysis can be performed by leveraging data from close analogs and applying established analytical techniques. The high thermal stability of the fluorene-amine core, as demonstrated by related compounds, suggests that this compound is a promising candidate for applications requiring good thermal robustness. The detailed protocols for TGA and DSC provided herein offer a clear pathway for researchers to perform their own characterization and validate the suitability of this material for their specific needs.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry | DSC | EAG Laboratories [eag.com]

- 9. s4science.at [s4science.at]

- 10. lookchem.com [lookchem.com]

- 11. 9,9-二己基-2,7-二溴芴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amine Thermal Degradation [bre.com]

A Researcher's Guide to Sourcing and Qualifying 9,9-dihexyl-9H-fluoren-2-amine

Introduction to 9,9-dihexyl-9H-fluoren-2-amine

This compound is a fluorene derivative of significant interest in materials science and organic electronics. The fluorene core provides a rigid, planar, and electron-rich aromatic system, while the amine functional group at the 2-position offers a site for further chemical modification, making it a valuable building block for more complex molecules. The two hexyl chains at the 9-position are crucial for ensuring solubility in common organic solvents, a critical property for the fabrication of thin-film electronic devices.

Fluorene derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic components due to their unique photoelectric properties.[1] The specific substitution pattern of this compound makes it a promising intermediate for creating hole-transport materials and emitters in these devices. Given its specialized nature, this compound is not typically available as a stock item from major chemical suppliers. Therefore, researchers often need to engage with companies offering custom synthesis services or source the necessary precursors for in-house synthesis.

Sourcing Strategy: Precursors and Custom Synthesis

Since this compound is not a readily available catalog chemical, a two-pronged sourcing strategy is recommended: securing a reliable supply of the key precursor, 2-bromo-9,9-dihexyl-9H-fluorene, and identifying a competent custom synthesis partner.

Key Precursor: 2-Bromo-9,9-dihexyl-9H-fluorene

The most common synthetic route to this compound involves a Buchwald-Hartwig amination of 2-bromo-9,9-dihexyl-9H-fluorene. Therefore, sourcing high-purity 2-bromo-9,9-dihexyl-9H-fluorene is a critical first step.

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemScene | 2-Bromo-9,9-dihexyl-9H-fluorene | 226070-05-9 | ≥97.0% | Certificate of Analysis available, confirming purity by NMR.[2] |

| Sigma-Aldrich | 9,9-Dihexyl-2,7-dibromofluorene | 189367-54-2 | 97% | A related dibromo derivative, which could be adapted for synthesis.[3] |

| Alfa Chemistry | 9,9-Dihexyl-2,7-dibromofluorene | 189367-54-2 | 95%+ | Another source for the dibromo precursor.[4][5] |

| Boron Molecular | 2,7-dibromo-9,9-dihexyl-9H-fluorene | 189367-54-2 | >97% | Specializes in boronic acids and related organic intermediates.[6] |

Selecting a Custom Synthesis Partner

When outsourcing the synthesis, it is crucial to select a partner with demonstrated expertise in fluorene chemistry and multi-step organic synthesis. Key evaluation criteria should include:

-

Expertise in Relevant Reactions: The supplier should have experience with Buchwald-Hartwig amination and other cross-coupling reactions.

-

Analytical Capabilities: Ensure the partner has in-house capabilities for NMR, HPLC, and mass spectrometry to validate the final product.

-

Transparency and Communication: A reliable partner will provide regular updates and complete analytical data for the final compound.

-

Scalability: If future applications require larger quantities, the partner's ability to scale up the synthesis should be considered.

Quality Assessment and Verification Protocols

Independent verification of the chemical identity and purity of a custom-synthesized compound is paramount for the reliability of research data. The certificate of analysis from the supplier should be treated as a preliminary guide, with in-house verification being the definitive standard.

Workflow for Incoming Material Qualification

The following diagram outlines a systematic workflow for the qualification of newly received this compound.

Caption: Workflow for the quality control of incoming custom-synthesized compounds.

Experimental Protocol 1: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Signals:

-

Aromatic protons on the fluorene core (multiple signals in the 7.0-7.8 ppm range).

-

Protons of the NH₂ group (a broad singlet, chemical shift can vary).

-

Protons of the hexyl chains (multiple signals in the 0.8-2.0 ppm range).

-

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals:

-

Aromatic carbons of the fluorene core.

-

The C-N carbon.

-

The spiro carbon at the 9-position.

-

Aliphatic carbons of the hexyl chains.

-

-

-

Data Analysis: Compare the obtained spectra with predicted spectra or data from similar fluorene compounds to confirm the structure. The absence of signals corresponding to the bromine atom in the precursor is a key indicator of a successful reaction.

Experimental Protocol 2: HPLC Analysis

Objective: To determine the purity of the synthesized compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) at a concentration of approximately 1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a linear gradient from 50% to 100% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set at a wavelength where the fluorene core has strong absorbance (e.g., 254 nm, 280 nm).

-

-

Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Experimental Protocol 3: Mass Spectrometry

Objective: To confirm the molecular weight of the target compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization - ESI).

-

MS Acquisition:

-

Use a high-resolution mass spectrometer (HRMS) for accurate mass measurement.

-

Ionization Mode: ESI in positive ion mode is likely to be effective for this amine-containing compound.

-

Expected Mass: The expected monoisotopic mass for C₂₅H₃₅N ([M+H]⁺) should be calculated and compared to the experimental value.

-

-

Data Analysis: The measured mass should be within 5 ppm of the calculated mass to confirm the elemental composition.

Applications in Research and Development

This compound is primarily used as a synthetic intermediate in the creation of advanced materials for organic electronics.

Synthesis of Hole-Transport Materials

The amine group serves as a versatile handle for constructing triarylamine-type structures, which are widely used as hole-transport layers (HTLs) in OLEDs and perovskite solar cells. The fluorene core contributes to the material's thermal stability and high charge carrier mobility.

Development of Emitting Materials

By reacting the amine group with other chromophoric units, novel emitting materials with tailored photoluminescent properties can be synthesized. The 9,9-dihexylfluorene unit is known to be a building block for efficient blue light-emitting polymers and oligomers.[7]

The synthesis pathway for creating more complex structures often involves cross-coupling reactions, as illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. file.chemscene.com [file.chemscene.com]

- 3. 9,9-ジヘキシル-2,7-ジブロモフルオレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 189367-54-2 9,9-Dihexyl-2,7-dibromofluorene - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

synthesis protocol for 9,9-dihexyl-9H-fluoren-2-amine

An Application Note for the Synthesis of 9,9-dihexyl-9H-fluoren-2-amine

Abstract

This document provides a comprehensive guide for the multi-step synthesis of this compound, a crucial building block for advanced organic electronic materials. The protocol is designed for researchers in materials science, organic chemistry, and drug development, offering a robust and reproducible pathway from commercially available starting materials. We detail a three-step sequence: (1) phase-transfer-catalyzed alkylation of 2-bromofluorene, (2) palladium-catalyzed Buchwald-Hartwig amination to introduce the amine functionality, and (3) final product purification. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data. This guide emphasizes safety, efficiency, and high-purity outcomes, ensuring a self-validating and reliable synthetic procedure.

Introduction: The Significance of Functionalized Fluorenes

Fluorene derivatives are a cornerstone in the field of organic electronics, prized for their rigid, planar structure, high thermal stability, and strong blue fluorescence. The C9 position of the fluorene core is readily functionalized with alkyl chains, such as hexyl groups, to dramatically enhance solubility in common organic solvents. This modification is critical for enabling solution-based processing techniques like spin-coating and drop-casting, which are essential for manufacturing devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2]